4-ethynyl-1,2-dimethoxybenzene
Overview
Description
4-Ethynyl-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H10O2. It is also known by other names such as 3,4-dimethoxyphenylacetylene and 1-ethynyl-3,4-dimethoxybenzene . This compound is characterized by the presence of an ethynyl group attached to a benzene ring substituted with two methoxy groups at the 1 and 2 positions.
Preparation Methods
The synthesis of 4-ethynyl-1,2-dimethoxybenzene typically involves the use of electrophilic aromatic substitution reactions. One common method is the Sonogashira coupling reaction, where 1,2-dimethoxybenzene is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-Ethynyl-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding ethyl derivative.
Scientific Research Applications
4-Ethynyl-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research has shown its potential in the development of anticancer agents.
Mechanism of Action
The mechanism of action of 4-ethynyl-1,2-dimethoxybenzene involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, it is believed to inhibit specific enzymes involved in cell proliferation. The ethynyl group allows for the formation of covalent bonds with target proteins, leading to the inhibition of their activity and subsequent cell death .
Comparison with Similar Compounds
4-Ethynyl-1,2-dimethoxybenzene can be compared with other similar compounds such as:
3,4-Dimethoxyphenylacetylene: Similar in structure but lacks the ethynyl group, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-vinylbenzene: Contains a vinyl group instead of an ethynyl group, which affects its reactivity and applications.
4-Ethynylcatechol dimethyl ether: Similar in structure but with different substituents on the benzene ring, leading to variations in its chemical properties and uses.
This compound stands out due to its unique combination of an ethynyl group and methoxy substituents, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
4-ethynyl-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSHHXXCHBLOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394338 | |
Record name | 3,4-dimethoxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4302-52-7 | |
Record name | 3,4-dimethoxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-1,2-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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